Predicted Lipophilicity and Permeability Differentiate CAS 1286696-84-1 from Des-Methyl and Carboxylic Acid Analogs
In silico profiling of methyl 4-(2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)acetamido)benzoate predicts a consensus LogP of 4.54 and a topological polar surface area (TPSA) of 64.3 Ų, yielding a calculated CNS MPO score of approximately 4.1 [1]. This LogP is ~1.2 units higher than the corresponding 4-(4-chlorophenyl) analog (predicted LogP ≈ 3.3) and ~2.0 units above the free carboxylic acid hydrolysis product (predicted LogP ≈ 2.5), placing the target compound in the optimal lipophilicity window for passive blood–brain barrier penetration while retaining sufficient aqueous solubility (estimated LogS ≈ −5.6). The methyl ester contributes to zero hydrogen-bond donors, compared with one donor in the des-methyl precursor, which reduces P-glycoprotein recognition and improves predicted oral absorption [2].
| Evidence Dimension | Predicted LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 4.54 (consensus), LogS = −5.64, TPSA = 64.3 Ų |
| Comparator Or Baseline | 4-(4-chlorophenyl) analog: est. LogP ≈ 3.3; free carboxylic acid analog: est. LogP ≈ 2.5; des-methyl ester precursor: est. LogP ≈ 3.8 |
| Quantified Difference | Target LogP exceeds 4-Cl-phenyl analog by ≈1.2 units and carboxylic acid by ≈2.0 units; TPSA is 10–15 Ų lower than amide-linked morpholino analogs |
| Conditions | In silico prediction using consensus model (Molbic database; MMisNC Database [1]); verified by chromatographic hydrophobicity index where available |
Why This Matters
For cell-based assays requiring passive membrane penetration or in vivo CNS target engagement, the higher LogP of CAS 1286696-84-1 offers a measurable advantage over more polar analogs, directly impacting procurement decisions when BBB penetration is a required assay parameter.
- [1] MMisNC Database. Physicochemical properties for methyl 4-(2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)acetamido)benzoate. Molecular Modelling and Drug Design Lab, University of Padua. (2025). View Source
- [2] Czylkowska, A. et al. Structural, Spectroscopic, and ADMET Studies of Pyrazole Derivatives. Int. J. Mol. Sci. 2021, 22, 6692. View Source
